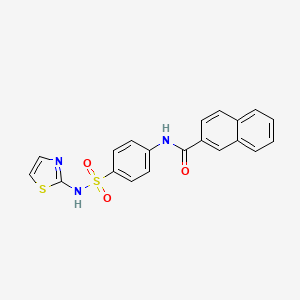

N-benzyl-N'-(4-methylbenzyl)sulfamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

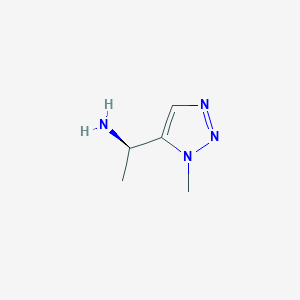

N-benzyl-N'-(4-methylbenzyl)sulfamide, also known as BMS-433796, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds, which have been used in medicine for their antibacterial, antifungal, and diuretic properties. BMS-433796 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

科学的研究の応用

Pharmaceutical Compound Development

Research in the pharmaceutical domain has led to the synthesis and evaluation of aromatic sulfonamides, which include structures analogous to N-benzyl-N'-(4-methylbenzyl)sulfamide, as inhibitors for carbonic anhydrase isoenzymes. Such inhibitors have shown potential in treating conditions like glaucoma, epilepsy, obesity, and cancer due to their ability to modulate enzyme activity essential for physiological processes (Supuran, Maresca, Gregáň, & Remko, 2013). Furthermore, novel benzylsulfamide derivatives have been synthesized and demonstrated to inhibit carbonic anhydrase I and II isoenzymes, showing promise for therapeutic applications (Göksu et al., 2014).

Corrosion Inhibition

In the field of materials science, derivatives of N-benzyl-N'-(4-methylbenzyl)sulfamide, particularly thiourea derivatives, have been explored as corrosion inhibitors for carbon steel in acidic environments. This research addresses the need for more effective corrosion inhibitors in industrial applications, showcasing the potential of these compounds in enhancing the durability and longevity of metal components (Torres et al., 2014).

Organic Synthesis Methodologies

The synthesis and characterization of compounds structurally related to N-benzyl-N'-(4-methylbenzyl)sulfamide have contributed to the advancement of organic chemistry methodologies. Studies have focused on the solid-phase synthesis techniques, offering insights into the mechanistic pathways and optimizing conditions for producing high-yield and high-purity compounds. For instance, the solid-phase synthesis of N-p-Methylbenzyl benzamide highlights the efficiency and adaptability of these methods in synthesizing complex organic molecules (Luo & Huang, 2004). Moreover, the debenzylative cross-coupling reactions involving aryl benzyl sulfides have been explored for the synthesis of diaryl sulfides, demonstrating the versatility of palladium-catalyzed processes in forming C-S bonds, a key step in the synthesis of many pharmaceutical and materials science compounds (Mao, Jia, Frensch, & Walsh, 2014).

特性

IUPAC Name |

N-[(4-methylphenyl)methylsulfamoyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-13-7-9-15(10-8-13)12-17-20(18,19)16-11-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJBOJLUIYNAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-(4-methylbenzyl)sulfamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2925709.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2925710.png)

![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)

![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)

![2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2925723.png)

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)

![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)